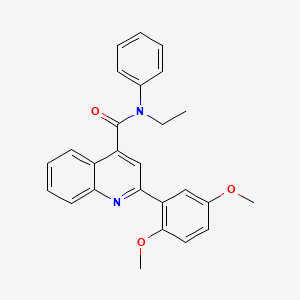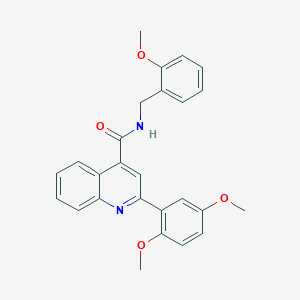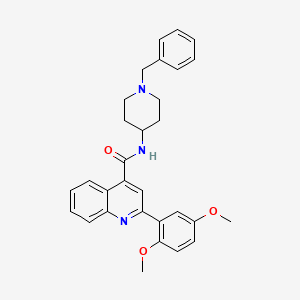
2-(3,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid
Overview
Description
2-(3,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as DCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinolinecarboxylic acids and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of DCQ involves the inhibition of various enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. DCQ has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of STAT3, a signaling pathway that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DCQ has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of immune responses. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
DCQ has several advantages for laboratory experiments, including its high purity and availability, making it easy to obtain for research purposes. However, its low solubility in aqueous solutions can limit its use in certain experiments, and its potential toxicity requires careful handling and experimentation.
Future Directions
There are several future directions for the research and development of DCQ. One area of interest is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of research is the investigation of its potential applications in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, the exploration of its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases, is an area of ongoing research.
In conclusion, DCQ is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized, and it has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to optimize its chemical structure and investigate its potential applications in combination with other anti-cancer agents and the treatment of other diseases.
Scientific Research Applications
DCQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. DCQ has also been investigated for its anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-2-5-15-11(6-9)12(17(21)22)8-16(20-15)10-3-4-13(18)14(19)7-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFSWTAIDJXUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4265966.png)


![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4265982.png)



![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266015.png)
![2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4266020.png)
![1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266030.png)

![6-bromo-2-(4-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4266041.png)
![3-methyl-1-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266051.png)
![isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266053.png)